molecular formula C8H14ClN3 B2465267 [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 1779124-48-9

[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride

Cat. No.: B2465267
CAS No.: 1779124-48-9
M. Wt: 187.67
InChI Key: DOTGKROAZCBOFJ-UHFFFAOYSA-N
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Description

[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride (CAS: 1779124-48-9) is an imidazole-derived amine salt with a molecular weight of 187.67 g/mol . Its structure features a cyclopropylmethyl group attached to the imidazole nitrogen, conferring unique steric and electronic properties.

Properties

IUPAC Name

[3-(cyclopropylmethyl)imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c9-3-8-4-10-6-11(8)5-7-1-2-7;/h4,6-7H,1-3,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGKROAZCBOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NC=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with imidazole derivatives in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize the reaction conditions. Purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole compounds.

Scientific Research Applications

Chemistry: In chemistry, [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals targeting specific biological pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may be used in the design of drugs for treating infections, inflammation, and other medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Imidazole Ring

Alkyl and Aromatic Substituents
  • [1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine Hydrochloride (CAS: 1707580-62-8) Substituent: 3-Bromobenzyl group. Molecular Weight: Higher (C₁₁H₁₃BrClN₃) due to bromine.
  • 1-(1-Isobutyl-1H-imidazol-5-yl)methanamine Dihydrochloride

    • Substituent : Isobutyl group.
    • Molecular Weight : ~198.1 g/mol (C₆H₁₃Cl₂N₃).
    • Properties : Branched alkyl chain may improve solubility but reduce metabolic stability compared to cyclopropylmethyl .
Heterocycle Modifications
  • [1-(Cyclopropylmethyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine Hydrochloride (CAS: 1797548-31-2) Core Structure: Tetrazole replaces imidazole. Molecular Weight: Not explicitly stated but likely higher due to tetrazole’s nitrogen-rich structure. Properties: Tetrazole’s strong electron-withdrawing nature alters acidity and hydrogen-bonding capacity, impacting receptor interactions .

Salt Form Comparisons

Compound Name Salt Form Molecular Weight (g/mol) Key Implications
Target Compound Hydrochloride 187.67 Moderate solubility; common for API salts
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine Dihydrochloride Dihydrochloride 210.10 Higher solubility in aqueous media
1-(1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride Dihydrochloride 198.10 Enhanced stability but potential hygroscopicity

Electronic and Steric Effects

  • Electronic Effects: Slightly electron-donating, stabilizing adjacent positive charges in the amine group .
  • Trifluoromethylcyclopropyl Analog (CAS: 1783418-59-6) :

    • Substituent : 1-(Trifluoromethyl)cyclopropyl.
    • Properties : Strong electron-withdrawing effect from CF₃ group increases acidity (pKa ~1.27 predicted) and metabolic resistance .

Biological Activity

[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride (CAS No. 1779124-48-9) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₄ClN₃
  • Molecular Weight : 187.67 g/mol
  • Chemical Structure : The compound features an imidazole ring and a cyclopropylmethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes related to inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptors involved in neurotransmission or cellular signaling.

Anticancer Activity

Recent studies have explored the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Example AHeLa10
Example BMCF-715
This compoundTBDTBDTBD

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies suggest that imidazole derivatives can reduce pro-inflammatory cytokine production and inhibit pathways such as NF-kB.

Study 1: Cytotoxicity in Cancer Cells

A study published in 2023 investigated the cytotoxic effects of various imidazole derivatives, including this compound, on glioma cells. The findings indicated that this compound significantly inhibited cell viability and induced apoptosis through multiple pathways, including the activation of caspases and the inhibition of the PI3K/AKT pathway.

Study 2: Inhibition of Inflammatory Mediators

Another study assessed the impact of the compound on inflammation-induced by lipopolysaccharides (LPS) in macrophages. Results demonstrated a marked decrease in the secretion of TNF-alpha and IL-6, suggesting that this compound may serve as a potential therapeutic agent for inflammatory diseases.

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